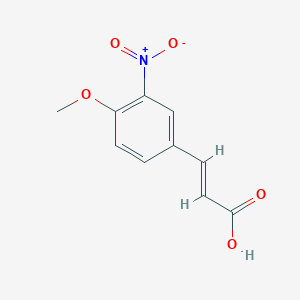

4-Methoxy-3-nitrocinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPILCFVGFXZOA-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Methoxy 3 Nitrocinnamic Acid

Classical Synthetic Routes to Cinnamic Acid Derivatives

The formation of the α,β-unsaturated carboxylic acid characteristic of cinnamic acids is primarily accomplished through condensation reactions that create a new carbon-carbon double bond. The Knoevenagel condensation and Perkin reaction are two of the most historically significant and widely used methods for this transformation. rsc.orgatamanchemicals.com

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile method for forming C=C bonds by reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). chemistrylearner.comnict.edu.ng For the synthesis of cinnamic acid derivatives, an aromatic aldehyde is condensed with malonic acid. rsc.orgnict.edu.ng

The reaction is typically catalyzed by a weak base, such as an amine (e.g., pyridine (B92270), piperidine), which facilitates the deprotonation of the active methylene compound. chemistrylearner.comalfa-chemistry.com The mechanism involves the following key steps:

Enolate Formation : The basic catalyst removes a proton from the active methylene group of malonic acid to form a nucleophilic enolate ion. chemistrylearner.comalfa-chemistry.com

Nucleophilic Addition : The enolate attacks the carbonyl carbon of the aromatic aldehyde, forming an aldol-type addition product (a β-hydroxy carboxylic acid intermediate). chemistrylearner.comnict.edu.ng

Dehydration and Decarboxylation : The intermediate undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid. nict.edu.ngalfa-chemistry.com Subsequent heating in the presence of the base catalyst typically leads to spontaneous decarboxylation (loss of CO₂), yielding the final cinnamic acid derivative. bepls.com

The choice of base and solvent can significantly influence reaction outcomes. nict.edu.ng While pyridine is a classic solvent and catalyst, concerns over its toxicity have led to the exploration of alternatives like triethylamine (B128534). rsc.org

Table 1: Knoevenagel Condensation for Cinnamic Acid Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Steps | Product |

| Aromatic Aldehyde | Malonic Acid | Pyridine/Piperidine (B6355638) | Enolate formation, Nucleophilic addition, Dehydration, Decarboxylation | Substituted Cinnamic Acid |

Perkin Reaction Pathways

The Perkin reaction, discovered by William Henry Perkin in 1868, is another cornerstone method for synthesizing α,β-unsaturated aromatic acids. byjus.comwikipedia.org It involves the condensation of an aromatic aldehyde with an aliphatic acid anhydride (B1165640), in the presence of the alkali salt of the corresponding acid which acts as a base catalyst. wikipedia.org

The generally accepted mechanism proceeds as follows:

Carbanion Formation : The alkali salt of the acid (e.g., sodium acetate (B1210297) when using acetic anhydride) acts as a base, abstracting an α-hydrogen from the acid anhydride to form a resonance-stabilized carbanion. testbook.comunacademy.com

Nucleophilic Addition : The carbanion adds to the carbonyl carbon of the aromatic aldehyde, creating an alkoxide intermediate. byjus.com

Acyl Transfer and Dehydration : The alkoxide undergoes an intramolecular acyl transfer to form a more stable intermediate, which then eliminates a molecule of water upon heating to form an unsaturated mixed anhydride. byjus.comunacademy.com

Hydrolysis : The final step is the hydrolysis of the anhydride to yield the α,β-unsaturated aromatic acid (the cinnamic acid derivative). testbook.com

This reaction typically requires high temperatures, often around 180°C. testbook.comunacademy.com While classic for many cinnamic acids, its efficiency can be lower when the aromatic aldehyde contains electron-donating groups. researchgate.net

Targeted Synthesis of 4-Methoxy-3-nitrocinnamic Acid

The specific synthesis of this compound can be approached in two primary ways: by first synthesizing the cinnamic acid backbone and then functionalizing the aromatic ring, or by preparing a substituted benzaldehyde (B42025) with the required groups already in place before performing the condensation reaction.

Nitration Strategies for Methoxycinnamic Acids

One direct route involves the nitration of a precursor like 4-methoxycinnamic acid. The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group, while the cinnamoyl side chain is a deactivating, meta-directing group. In this case, the powerful activating effect of the methoxy group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it. Since the para position is already occupied by the propenoic acid chain, nitration occurs at one of the ortho positions (C3 or C5). The steric hindrance from the side chain favors substitution at the C3 position.

A common procedure involves the use of nitrating agents like nitric acid (d 1.48) at low temperatures (e.g., 0°C) to achieve mononitration. rsc.org Another approach uses cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) immobilized on silica (B1680970) gel (CAN/SiO₂) as a nitrating agent in an inert solvent like dichloromethane. tandfonline.com This heterogeneous system offers milder reaction conditions. tandfonline.com

Table 2: Nitration of 4-Methoxycinnamic Acid

| Starting Material | Nitrating Agent | Conditions | Major Product |

| 4-Methoxycinnamic acid | Nitric acid (d 1.48) | 0°C, 15 min | This compound |

| 4-Methoxycinnamic acid | Cerium(IV) ammonium nitrate / SiO₂ | Dichloromethane, room temp. | Nitrated derivatives |

Alkoxylation and Nitro Group Introduction Sequences

A more controlled and often higher-yielding strategy involves building the target molecule from a simpler, pre-functionalized aromatic aldehyde. A common and efficient pathway starts with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde).

The synthesis sequence is as follows:

Nitration of Vanillin : Vanillin is first nitrated to introduce a nitro group onto the ring. The hydroxyl and methoxy groups direct the nitration to the C5 position, yielding 5-nitrovanillin (B156571) (4-hydroxy-3-methoxy-5-nitrobenzaldehyde).

Alkoxylation (Methylation) : The phenolic hydroxyl group of 5-nitrovanillin is then methylated, typically using a methylating agent like dimethyl sulfate (B86663) or a methyl halide in the presence of a base. This step converts the hydroxyl group to a second methoxy group, but for the target compound, the starting material would be 4-hydroxybenzaldehyde, which is nitrated to 4-hydroxy-3-nitrobenzaldehyde, and then methylated to give 4-methoxy-3-nitrobenzaldehyde (B1298851) .

Condensation Reaction : The resulting 4-methoxy-3-nitrobenzaldehyde serves as the aldehyde component in a condensation reaction. ambeed.com It can be reacted with malonic acid in a Knoevenagel condensation, often using pyridine and a catalytic amount of piperidine, to yield this compound. researchgate.net

This multi-step approach allows for precise control over the position of the substituents, avoiding the formation of isomeric byproducts that can occur during the direct nitration of substituted cinnamic acids.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by using less hazardous materials, reducing waste, and improving energy efficiency. While specific green synthesis protocols for this compound are not extensively documented, general green approaches for the synthesis of cinnamic acid derivatives are applicable.

Key areas of green innovation include:

Solvent Replacement : Traditional syntheses, like the Knoevenagel condensation, often use carcinogenic solvents like pyridine. rsc.org Research has focused on replacing these with less toxic alternatives, such as triethylamine in toluene, or even using water as a solvent where possible. rsc.orgbeilstein-journals.orgmdpi.com

Catalyst Development : Efforts are being made to replace hazardous reagents and catalysts. For nitration, using solid-supported catalysts like CAN/SiO₂ can simplify workup and reduce waste compared to using large excesses of strong acids. tandfonline.com For condensation reactions, exploring solid bases or biocatalysts could offer greener alternatives.

Energy Efficiency : The use of microwave irradiation or ultrasound (sonochemistry) has been shown to accelerate reaction times and increase yields for the synthesis of some cinnamic acid derivatives, often under solvent-free conditions. bepls.comresearchgate.net These methods can significantly reduce the energy consumption associated with lengthy refluxing at high temperatures required in classical methods like the Perkin reaction. bepls.comresearchgate.net

Atom Economy : Reactions like the Knoevenagel condensation followed by decarboxylation have good atom economy. Developing catalytic cycles that minimize the use of stoichiometric reagents is a continuous goal in green chemistry. nih.gov For instance, developing catalytic oxidative cleavage methods using hydrogen peroxide with a vanadium(V) oxide catalyst represents a greener alternative to traditional oxidants for modifying cinnamic acid derivatives. rsc.org

Applying these principles, a greener synthesis of this compound could involve the microwave-assisted Knoevenagel condensation of 4-methoxy-3-nitrobenzaldehyde with malonic acid using a non-toxic base and minimal solvent.

Purification and Isolation Techniques in Synthetic Procedures

The successful synthesis of this compound relies on effective purification and isolation techniques to separate the target compound from unreacted starting materials, catalysts, and by-products. The acidic nature of the carboxyl group and the crystalline solid form of the compound allow for the application of several standard and robust purification methodologies. These techniques, often used in combination, include recrystallization, chromatographic methods, and acid-base extraction. Detailed findings from research on the target molecule's analogues provide a clear framework for its purification.

Recrystallization

Recrystallization is a primary technique for purifying crude solid products of this compound. The choice of solvent is critical and is based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Upon cooling a saturated hot solution, the compound crystallizes, leaving impurities behind in the solvent. For analogous nitrocinnamic acids, various solvents have proven effective.

A general procedure for related compounds involves dissolving the crude, water-washed solid in a boiling alcohol, such as 95% ethanol (B145695). orgsyn.org The nitrocinnamic acid crystallizes upon cooling, and can be collected by filtration. orgsyn.orgrsc.org One patent describes the use of industrial ethanol or an ethanol-water mixture for the recrystallization of related cinnamate (B1238496) esters. google.com For m-nitrocinnamic acid, both alcohol and benzene (B151609) have been reported as suitable solvents for recrystallization, yielding a pale yellow or white crystalline product, respectively. orgsyn.org

Acid-Base Extraction

Leveraging the acidity of the carboxylic acid functional group, acid-base extraction is a highly effective workup and purification strategy. This chemical-specific method separates the acidic product from neutral or basic impurities. The general process involves dissolving the crude reaction mixture in an organic solvent and then treating it with an aqueous basic solution, such as sodium bicarbonate, sodium carbonate, or aqueous ammonia. orgsyn.orgarabjchem.orgcdnsciencepub.com

The this compound is deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous phase. Neutral organic impurities remain in the organic layer, which is then separated and discarded. In some procedures, insoluble materials are first removed by filtration of the basic solution. orgsyn.org The purified aqueous layer is then re-acidified with a strong acid like hydrochloric acid (HCl) or sulfuric acid. orgsyn.orgrsc.org This protonates the carboxylate, causing the pure this compound to precipitate out of the solution as a solid, which can then be isolated by suction filtration and washed with water. orgsyn.orgrsc.org

Chromatographic Methods

Chromatography is a powerful technique for achieving high purity, particularly when dealing with complex mixtures or for separating compounds with very similar physical properties.

Column Chromatography: This is a standard method for purifying derivatives of this compound. In the synthesis of amide derivatives from (E)-3-(4-methoxy-3-nitrophenyl)acrylic acid, the final products were purified by column chromatography. arabjchem.org The process typically involves dissolving the crude product and passing it through a column packed with a stationary phase like silica gel. A solvent system, or eluent, is chosen to effectively separate the components. For related compounds, mixtures of ethyl acetate and hexane (B92381) are commonly used as eluents. arabjchem.org For tert-butyl cinnamate esters, solvent systems such as petroleum ether/ethyl acetate have been employed. beilstein-journals.org

Medium Pressure Liquid Chromatography (MPLC): For certain synthetic routes involving nitrated cinnamic acids, MPLC has been utilized for product isolation. In one study, the acidic product fraction from a reaction was first esterified. The resulting methyl esters were then purified using MPLC, demonstrating that derivatization followed by chromatography is a viable strategy for isolating pure compounds from complex reaction mixtures. cdnsciencepub.com

The following tables summarize the purification conditions reported for analogous compounds, providing a reference for the isolation of this compound.

Table 1: Recrystallization Solvents for Cinnamic Acid Analogues

| Compound | Recrystallization Solvent(s) | Reference |

| m-Nitrocinnamic acid | 95% Alcohol, Benzene | orgsyn.org |

| General Cinnamic Acids | Ethanol | rsc.org |

| Methyl p-methoxycinnamate | Industrial Ethanol | google.com |

| Ethyl ferulate | 1:1 Ethanol/Water Solution | google.com |

Table 2: Column Chromatography Conditions for Cinnamic Acid Derivatives

| Compound | Stationary Phase | Eluent System | Reference |

| (E)-3-(4-Methoxy-3-nitrophenyl)acrylamides | Silica Gel | Ethyl Acetate / Hexane | arabjchem.org |

| (E)-tert-Butyl 4-methoxycinnamate | Silica Gel | Petroleum Ether / Ethyl Acetate (20:1) | beilstein-journals.org |

| Methyl ester of (E)-3-methoxy-4-nitrocinnamic acid | Not specified (MPLC) | Not specified | cdnsciencepub.com |

Chemical Reactivity and Mechanistic Studies of 4 Methoxy 3 Nitrocinnamic Acid

Electrophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in 4-Methoxy-3-nitrocinnamic acid towards electrophilic attack is significantly influenced by the electronic properties of its substituents: the methoxy (B1213986) (-OCH₃) group and the nitro (-NO₂) group.

Regioselectivity and Reaction Pathways of Nitration

The introduction of a nitro group onto an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regioselectivity, or the position at which the new substituent attaches, is dictated by the existing groups on the ring.

In the case of a methoxy-substituted cinnamic acid, the methoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. orgosolver.comorganicchemistrytutor.comdocsity.com This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the reaction. organicchemistrytutor.comminia.edu.eg

Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position. orgosolver.comnumberanalytics.com This deactivating nature makes further substitution on the nitro-substituted ring more difficult. numberanalytics.com

When considering the nitration of 4-methoxycinnamic acid to form this compound, the directing effects of the methoxy group are paramount. The methoxy group at position 4 will direct the incoming nitro group to either position 3 (ortho to the methoxy group) or position 5 (ortho to the methoxy group). The formation of this compound indicates that nitration occurs at the 3-position.

Studies involving the nitration of methoxy-substituted cinnamic acids with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) have shown that the regioselectivity of nuclear ring nitration can be rationalized by the well-established ortho,para-directing effects of the methoxy substituent. cdnsciencepub.com

Influence of Substituents on Aromatic Reactivity

Methoxy Group (-OCH₃): As an electron-donating group, it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, particularly at the ortho and para positions. orgosolver.comorganicchemistrytutor.comminia.edu.eg This activating effect is a combination of a strong resonance effect and a weaker inductive effect. minia.edu.eg

Nitro Group (-NO₂): This is a potent electron-withdrawing group, significantly deactivating the aromatic ring towards further electrophilic substitution. numberanalytics.com It directs incoming electrophiles to the meta position relative to itself. numberanalytics.com

Propenoic Acid Group (-CH=CH-COOH): The vinyl group with its electron-withdrawing carboxylic acid substituent also deactivates the aromatic ring.

In this compound, the methoxy group activates the ring, while the nitro and propenoic acid groups deactivate it. The positions ortho and para to the strongly activating methoxy group are the most reactive sites for electrophilic attack. However, the presence of the deactivating nitro group at position 3 will influence the position of any subsequent substitution.

Reactions Involving the Carbon-Carbon Double Bond

The propenoic acid side chain of this compound contains a reactive carbon-carbon double bond that can participate in various addition and cycloaddition reactions.

Ozonation Reactions and Criegee Intermediate Pathways

The reaction of ozone with the carbon-carbon double bond of cinnamic acid derivatives proceeds through the Criegee mechanism. nih.govrsc.org This involves the initial addition of ozone to form a primary ozonide, which then cleaves to form a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. nih.gov These two fragments can then recombine to form a more stable secondary ozonide. nih.gov

In aqueous solutions, the reaction rates of ozone with various cinnamate (B1238496) derivatives have been studied. For instance, 4-methoxycinnamate reacts with ozone with a rate constant of 6.8 x 10⁵ dm³ mol⁻¹ s⁻¹, while 4-nitrocinnamate reacts more slowly with a rate constant of 1.2 x 10⁵ dm³ mol⁻¹ s⁻¹. rsc.orgresearchgate.net The corresponding acids react at a slightly slower rate. rsc.orgresearchgate.net

The substituents on the aromatic ring have a marked influence on the fate of the Criegee intermediate. rsc.orgresearchgate.net For cinnamic acid and its 4-methoxy derivative, ozonolysis typically yields glyoxylic acid, hydrogen peroxide (H₂O₂), and the corresponding benzaldehyde (B42025). rsc.orgresearchgate.net However, for 4-nitrocinnamic acid, while it produces a full yield of 4-nitrobenzaldehyde (B150856), it gives 70% glyoxylic acid and 30% formic acid, with the H₂O₂ yield also reduced to 70%. rsc.orgresearchgate.net This suggests that for the nitro-substituted compound, the Criegee intermediate can decompose through an alternative pathway to some extent. rsc.orgresearchgate.net

Other Addition and Cycloaddition Reactions

The double bond in cinnamic acid and its derivatives can undergo various other addition reactions. For example, mercuric acetate (B1210297) can add across the double bond of cinnamic acids. ias.ac.in While p-methoxycinnamic acid readily undergoes this addition, nitrocinnamic acids require heating to form addition compounds. ias.ac.in

Furthermore, the double bond can participate in cycloaddition reactions. beilstein-journals.orgnih.gov For instance, [2+2] photocycloaddition reactions of cinnamic acid derivatives have been reported. The specific reactivity in these reactions can be influenced by the electronic nature of the substituents on the aromatic ring.

A metal-free decarboxylative nitration protocol has been developed to prepare nitroolefins from α,β-unsaturated carboxylic acids using t-butylnitrite (t-BuONO) and TEMPO. researchgate.net This method has been successfully applied to 4-methoxycinnamic acid. researchgate.net

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is a versatile functional group that can be converted into a variety of other functionalities, such as esters and amides. beilstein-journals.orgnih.gov

The synthesis of amides from carboxylic acids often requires the activation of the carboxyl group. beilstein-journals.org This can be achieved using various coupling reagents. nih.govbeilstein-journals.org For example, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) is a common reagent used for this purpose. nih.gov Other methods include the formation of a mixed anhydride (B1165640) using reagents like isobutyl chloroformate. nih.gov

Esterification, the conversion of a carboxylic acid to an ester, can be accomplished through various methods. For instance, reacting the corresponding acid chloride with an alcohol is a common route. nih.gov

The presence of the nitro and methoxy groups on the aromatic ring can influence the reactivity of the carboxylic acid group. For example, in the synthesis of amides from various cinnamic acid analogs, it was observed that nitro and methoxy moieties could decrease the reaction yield. scirp.org

Esterification and Amidation Reactions

The carboxylic acid group of this compound is a key site for chemical modification, readily undergoing esterification and amidation reactions to produce a variety of derivatives. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.

Research into the synthesis of cinnamic acid derivatives has shown that the electronic nature of substituents on the aromatic ring significantly influences reaction yields. scirp.org Studies on the synthesis of amides from various substituted cinnamic acids revealed that the presence of both nitro and methoxy moieties tended to decrease the reaction yield compared to other substituents. scirp.orgscirp.org Despite this, a range of ester and amide derivatives have been successfully synthesized.

Esterification can be achieved under standard acid-catalyzed conditions. For instance, refluxing a methanol (B129727) solution of related substituted cinnamic acids in the presence of sulfuric acid yields the corresponding methyl ester. cdnsciencepub.com One specific derivative, methyl (E)-3-(4-methoxy-3-nitrophenyl)propenoate, has been synthesized and characterized. cdnsciencepub.com

Amidation reactions have been explored to create compounds with potential biological activity. ijcrt.orgmdpi.com A notable example is the synthesis of (E)-1-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-3-(4-methoxy-3-nitrophenyl)prop-2-en-1-one, which has been investigated for its properties as a tyrosinase inhibitor. mdpi.com The synthesis of amides from cinnamic acids can be achieved through various methods, including the use of coupling reagents or by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. beilstein-journals.orgnih.gov For example, the Doebner-Knoevenagel modification is a common method for preparing substituted cinnamic acids, which can then be converted to their amides. ijcrt.org

The following table summarizes examples of esterification and amidation reactions involving this compound and its close analogs.

| Product Name | Reactants | Reagents/Conditions | Reference |

| Methyl (E)-3-(4-methoxy-3-nitrophenyl)propenoate | (E)-4-Methoxy-3-nitrocinnamic acid, Methanol | H₂SO₄, Reflux | cdnsciencepub.com |

| N-cyclohexyl-1-(4'-methoxy) cinnamamide | 4-Methoxycinnamic acid, Cyclohexylamine | Not specified | ijcrt.org |

| N-cyclohexyl-1-(3'-nitro) cinnamamide | 3-Nitrocinnamic acid, Cyclohexylamine | Not specified | ijcrt.org |

| (E)-1-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-3-(4-methoxy-3-nitrophenyl)prop-2-en-1-one | This compound, 1-(3-Chloro-4-fluorophenyl)piperazine | Not specified | mdpi.com |

Decarboxylation Mechanisms

The decarboxylation of cinnamic acids, which involves the removal of the carboxyl group and the formation of a styrene (B11656) derivative, is a reaction of significant interest for producing biobased chemicals. tandfonline.comtandfonline.com Studies on the catalytic decarboxylation of various substituted cinnamic acids have provided insight into the mechanistic aspects of this transformation.

The reaction is influenced by both temperature and the electronic properties of the substituents on the aromatic ring. tandfonline.com Research using a ruthenium sawhorse catalyst has shown that electron-donating groups can facilitate the reaction. tandfonline.comtandfonline.com Specifically, the decarboxylation of 4-methoxycinnamic acid was found to be more rapid and require significantly less activation energy compared to unsubstituted cinnamic acid. tandfonline.com The apparent activation energy for the decarboxylation of 4-methoxycinnamic acid was less than half that of cinnamic acid, highlighting the strong activating effect of the para-methoxy group. tandfonline.com This effect is attributed to the ability of the methoxy group to stabilize the transition state of the reaction.

Mechanisms for decarboxylation can vary. Catalytic pathways, such as those involving ruthenium or palladium complexes, proceed through specific organometallic intermediates. tandfonline.comtandfonline.com Base-catalyzed decarboxylation of substituted cinnamic acids with a para-hydroxyl group has also been shown to effectively produce styrene derivatives, particularly under microwave heating. rsc.org Enzymatic decarboxylation, for example using ferulic acid decarboxylase (FDC1), represents another mechanistic pathway. researchgate.net

The table below compares the decarboxylation of cinnamic acid with its 4-methoxy substituted analog.

| Substrate | Catalyst | Temperature (°C) | Apparent Activation Energy (kJ mol⁻¹) | Key Finding | Reference |

| trans-Cinnamic Acid | Ruthenium Sawhorse | 150-200 | 142 | More difficult to decarboxylate. | tandfonline.com |

| trans-4-Methoxycinnamic Acid | Ruthenium Sawhorse | 150-200 | 66 | Decarboxylates with less than half the energy of cinnamic acid. | tandfonline.com |

Redox Chemistry of the Nitro Group

The nitro group of this compound is the primary site for redox activity, undergoing reduction under various chemical and electrochemical conditions. cdnsciencepub.comacs.org The reduction of aromatic nitro compounds can lead to several products, most commonly hydroxylamines and amines, depending on the reaction conditions and the number of electrons transferred. cdnsciencepub.com

Electrochemical methods have been extensively used to study the reduction of nitroaromatics. cdnsciencepub.comacs.org The coulometric determination of water-insoluble aromatic nitro compounds using electrogenerated chromium(II) has shown that the reduction products depend on the molecular structure. cdnsciencepub.com For many nitrophenols, reduction proceeds via a 6-electron pathway to form the corresponding amine. cdnsciencepub.com For example, para-nitrophenol is reduced to para-aminophenol. cdnsciencepub.com The presence of a methoxy group, as in p-nitroanisole, also leads to a 6-electron reduction to the amine. cdnsciencepub.com This suggests that this compound would likely be reduced to 3-amino-4-methoxycinnamic acid under similar conditions.

The general mechanism for the electrochemical reduction of nitroarenes proceeds in sequential two-electron steps. acs.org The nitro group is first reduced to a nitroso intermediate, which is then rapidly reduced further to a hydroxylamine (B1172632). acs.org The hydroxylamine can then undergo a final two-electron reduction to yield the amine. The specific product isolated often depends on the pH of the electrolyte. acs.org

In some cases, intramolecular cyclization can occur following the reduction of a nitro group on a cinnamic acid derivative. The electrochemical reduction of m-nitrocinnamic acid, for example, can lead to the formation of amidocoumarin through the internal condensation of the intermediate m-amido-oxycinnamic acid. Similarly, the cathodic reduction of o-nitrocinnamaldehydes can result in the synthesis of quinoline (B57606) N-oxides. rsc.org

The redox potential of nitroarenes is influenced by the electronic nature of other substituents on the ring. acs.org Electron-rich nitroarenes, which would include this compound due to the donating methoxy group, are generally reduced at more negative potentials. acs.org

The table below outlines the typical reduction products of related nitroaromatic compounds.

| Compound | Reducing Agent/Method | Electrons Transferred | Product | Reference |

| p-Nitrophenol | Electrogenerated Cr(II) | 6 | p-Aminophenol | cdnsciencepub.com |

| p-Nitroanisole | Electrogenerated Cr(II) | 6 | p-Anisidine | cdnsciencepub.com |

| o-Nitroanisole | Electrogenerated Cr(II) | 4 | o-Hydroxylaminoanisole | cdnsciencepub.com |

| m-Nitrocinnamic Acid | Electrochemical Reduction | Not specified | Amidocoumarin | |

| 4,5-Dimethoxy-2-nitrocinnamic acid | H₂/Pd catalyst | Not specified | 4,5-Dimethoxy-2-aminocinnamic acid | evitachem.com |

Derivatization and Analog Synthesis of 4 Methoxy 3 Nitrocinnamic Acid

Synthesis of Ester and Amide Derivatives

The carboxyl group of 4-methoxy-3-nitrocinnamic acid is a prime site for derivatization, particularly through esterification and amidation reactions. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Amide derivatives can be readily synthesized using standard peptide coupling methods. For instance, (E)-3-(4-methoxy-3-nitrophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide was prepared by reacting this compound with 3,4,5-trimethoxyaniline. arabjchem.org This reaction demonstrates a common strategy where the carboxylic acid is activated and then coupled with an amine to form a stable amide bond, yielding the desired product. arabjchem.org In some solvent-free synthetic approaches using infrared irradiation, it has been noted that the presence of nitro and methoxy (B1213986) groups on the cinnamic acid structure can lead to decreased reaction yields. scirp.orgscirp.org

Esterification, another common modification, can be achieved through various methods. While specific examples for this compound are detailed in specialized literature, general methods for cinnamic acids include Fischer esterification with an alcohol under acidic catalysis or conversion to an acid chloride followed by reaction with an alcohol. beilstein-journals.org Research on related compounds, such as ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl) prop-2-enoate, highlights the synthesis of ester derivatives within this chemical family. researchgate.net

Table 1: Synthesis of an Amide Derivative

| Starting Material | Reagent | Product | Yield |

|---|

Reduction and Oxidation Products

The nitro group of this compound is susceptible to chemical reduction, providing a pathway to amino derivatives. The reduction of a nitro group to an amine is a common transformation in organic synthesis. This conversion dramatically alters the electronic properties of the phenyl ring and introduces a basic site into the molecule.

A key example is the synthesis of (E)-3-(3-amino-4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide. This compound is prepared by the reduction of its nitro precursor, (E)-3-(4-methoxy-3-nitrophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide. The reaction is effectively carried out using iron powder and ammonium (B1175870) chloride in a mixed solvent system, leading to the selective reduction of the nitro group to an amine.

Table 2: Reduction of a this compound Derivative

| Starting Material | Reagents | Product |

|---|

Oxidation reactions on the core structure are less commonly detailed, but the double bond of the acrylic acid moiety and the phenyl ring could potentially undergo oxidation under specific conditions. However, the reduction of the nitro group is a more synthetically prominent and well-documented transformation.

Halogenated Analogues and Their Synthesis

The synthesis of direct halogenated analogues of this compound, where a halogen atom is substituted onto the cinnamic acid phenyl ring, is not widely reported in general literature. The synthesis of aryl halides can often be achieved through halodecarboxylation, but this method can be complicated by the presence of other functional groups. acs.orgresearchgate.net

However, this compound is utilized as a foundational block to construct larger, hybrid molecules that contain halogenated moieties. In these cases, the halogen is part of a separate molecular fragment that is coupled to the cinnamic acid derivative. A notable example is the synthesis of (E)-1-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-3-(4-methoxy-3-nitrophenyl)prop-2-en-1-one. mdpi.com This molecule is formed by creating an amide bond between the carboxylic acid of this compound and a halogenated phenylpiperazine derivative. This approach showcases the utility of the parent compound in building complex structures where halogen atoms are strategically placed on an appended molecular segment. mdpi.com

Table 3: Synthesis of a Hybrid Molecule with a Halogenated Moiety

| Starting Material | Reagent | Product |

|---|

Hybrid Molecule Construction Utilizing this compound as a Building Block

The defined structure of this compound makes it an excellent building block for constructing more elaborate "hybrid" molecules. nih.gov This strategy involves linking the cinnamic acid core to other chemical entities to create novel compounds with combined structural features.

The synthesis of arylcinnamido-propionone conjugates is a clear example of this approach. arabjchem.org By forming an amide bond between this compound and another molecule, such as 3,4,5-trimethoxyaniline, a larger hybrid structure is created. arabjchem.org This modular approach allows for the systematic combination of different molecular fragments.

Another example is the synthesis of (E)-1-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-3-(4-methoxy-3-nitrophenyl)prop-2-en-1-one, where the cinnamic acid derivative is joined with a distinct halogenated phenylpiperazine unit. mdpi.com These synthetic strategies underscore the value of this compound as a versatile platform for generating diverse and complex chemical architectures. beilstein-journals.org

Table 4: Examples of Hybrid Molecules from this compound

| Base Structure | Coupled Moiety | Resulting Hybrid Molecule |

|---|---|---|

| This compound | 3,4,5-Trimethoxyaniline | (E)-3-(4-Methoxy-3-nitrophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide arabjchem.org |

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. uobasrah.edu.iq For 4-Methoxy-3-nitrocinnamic acid, ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of substituents on the aromatic ring and the stereochemistry of the acrylic acid side chain.

Analysis of the closely related isomer, (E)-3-methoxy-4-nitrocinnamic acid, reveals characteristic chemical shifts that can be used to predict the spectrum of this compound. cdnsciencepub.com The protons of the acrylic acid side chain (vinylic protons) typically appear as doublets in the ¹H NMR spectrum, with a large coupling constant (J ≈ 16 Hz) confirming the trans (E) configuration. rsc.org The aromatic protons exhibit distinct signals based on their substitution pattern, while the methoxy (B1213986) group protons appear as a sharp singlet. cdnsciencepub.com

In ¹³C NMR, every unique carbon atom in the molecule produces a distinct signal. rsc.org The spectrum would show signals for the carboxyl carbon, the two vinylic carbons, the six aromatic carbons (with some equivalences), and the methoxy carbon. The positions of these signals are influenced by the electron-donating methoxy group and the electron-withdrawing nitro and carboxylic acid groups.

Table 1: Predicted ¹H and ¹³C NMR Data for (E)-4-Methoxy-3-nitrocinnamic acid Data inferred from spectra of related isomers and general principles. cdnsciencepub.comrsc.org

| ¹H NMR | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-α (vinylic) | Cα-H | ~6.5 | Doublet |

| H-β (vinylic) | Cβ-H | ~7.7 | Doublet |

| Aromatic | Ar-H | 7.2 - 8.2 | Multiplet/Doublet |

| Methoxy | -OCH₃ | ~4.0 | Singlet |

| Carboxylic | -COOH | >12.0 | Singlet (broad) |

| ¹³C NMR | Atom | Predicted Chemical Shift (δ, ppm) | |

| Carboxylic | -C=O | ~167 | |

| Vinylic | Cα, Cβ | 118 - 142 | |

| Aromatic | Ar-C | 110 - 155 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. researchgate.netresearchgate.net The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups.

The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations. bnmv.ac.in The carboxylic acid group is identifiable by a broad O-H stretching band and a sharp, strong carbonyl (C=O) stretching band. cdnsciencepub.com The methoxy group (-OCH₃) and the carbon-carbon double bond (C=C) of the acrylic chain also show characteristic absorptions. cdnsciencepub.com

Table 2: Key IR Absorption Bands for this compound Data based on spectra of related nitrocinnamic acid derivatives. cdnsciencepub.combnmv.ac.in

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -OCH₃ | 2850 - 2960 | Medium |

| C=O Stretch | Carboxylic Acid (-COOH) | ~1690 | Strong |

| C=C Stretch (Alkene) | -CH=CH- | ~1630 | Medium |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| NO₂ Asymmetric Stretch | Nitro Group (-NO₂) | ~1530 | Strong |

| NO₂ Symmetric Stretch | Nitro Group (-NO₂) | ~1350 | Strong |

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds, making it effective for analyzing the C=C bonds of the aromatic ring and the acrylic acid backbone. science.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extensive conjugated π-system of this compound, which includes the phenyl ring, the nitro group, and the propenoic acid moiety, allows it to absorb UV light strongly. The absorption is primarily due to π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. The specific wavelength of maximum absorbance (λmax) is influenced by the substituents on the ring. oup.com For nitrocinnamate derivatives, these absorptions typically occur in the UV region, with the λmax decreasing upon irradiation as isomerization occurs. oup.com

Cinnamic acid and its derivatives are well-known to undergo E/Z (trans/cis) photoisomerization upon exposure to ultraviolet light. science.govoup.com For (E)-4-Methoxy-3-nitrocinnamic acid, UV irradiation can provide the energy needed to break the π-bond of the alkene, allowing rotation around the single bond, followed by reformation of the π-bond to yield the Z (cis) isomer. This process is often reversible and can lead to a photostationary state containing a mixture of both isomers. oup.com

This transformation can be monitored using UV-Vis and NMR spectroscopy.

UV-Vis Spectroscopy : During irradiation, the UV spectrum changes, typically showing a decrease in the absorbance of the E-isomer and the growth of a new band for the Z-isomer. oup.com The presence of one or more isosbestic points, where the molar absorptivity of the two isomers is equal, is a strong indicator of a clean conversion between two species. oup.com

NMR Spectroscopy : The ¹H NMR spectra of the E and Z isomers are distinct. researchgate.net The coupling constant (J) between the vinylic protons is significantly smaller for the Z-isomer (typically 7-12 Hz) compared to the E-isomer (~16 Hz), allowing for clear differentiation and quantification of the isomer ratio in a mixture.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₉NO₅), the calculated molecular weight is approximately 223.18 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 223. The molecule would then break apart into smaller, characteristic fragment ions. Based on the structures of related cinnamic acids, common fragmentation pathways include the loss of small, stable molecules or radicals. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 223 | [C₁₀H₉NO₅]⁺ | Molecular Ion (M⁺) |

| 206 | [M - OH]⁺ | Loss of hydroxyl radical |

| 178 | [M - COOH]⁺ | Loss of carboxyl radical |

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the molecular formula C₁₀H₉NO₅.

Computational and Theoretical Investigations of 4 Methoxy 3 Nitrocinnamic Acid

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Studies on related cinnamic acid derivatives have employed DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, to perform geometry optimization and calculate electronic properties like Mulliken charge populations. bnl.gov These calculations help in understanding the electron distribution across the molecule and identifying sites susceptible to radical attack or other chemical reactions. bnl.gov

For instance, research on metal complexes of cinnamic acid derivatives has utilized DFT in conjunction with X-ray Absorption Fine Structure (XAFS) spectroscopy to refine the geometry of metal-ligand interactions. researchgate.net In a study on a copper(II) complex with the closely related 4-methoxy-3-nitrobenzoate anion, analysis indicated a square planar geometry around the Cu(II) cation, formed by carboxylate groups from two monodentate ligands and two water molecules. researchgate.net Such studies highlight how the methoxy (B1213986) and nitro substituents influence the coordination chemistry and geometry of the molecule.

DFT calculations have also been performed on nanocrystals functionalized with cinnamic acid derivatives to investigate their electronic and optical properties. google.com

Table 1: Representative DFT Methodologies Applied to Cinnamic Acid Derivatives

| Method/Basis Set | Application | Investigated Properties | Reference |

|---|---|---|---|

| DFT (B3LYP/6-31G(d,p)) | Substituted Cinnamic Acids | Molecular Geometry, Mulliken Charges, Redox Potentials | bnl.gov |

| DFT & XAFS | Cu(II) Complex with 4-methoxy-3-nitrobenzoate | Metal-Ligand Interaction Geometry | researchgate.net |

Ab initio molecular orbital methods are another class of quantum chemical calculations based on first principles, without reliance on empirical parameters. These calculations have been used alongside DFT to study substituted cinnamic acids. bnl.gov For some aromatic compounds, ab initio methods like the Hartree-Fock (HF) method have been preferred over DFT-B3LYP because they more consistently identify the highest occupied molecular orbital (HOMO) on the aromatic ring. rsc.org

These computational approaches are valuable for determining optimized geometrical parameters for the most stable conformers and for calculating harmonic vibrational frequencies. science.gov Although specific ab initio studies focusing solely on 4-Methoxy-3-nitrocinnamic acid are not detailed in the available literature, the methods have been applied to a wide range of cinnamic acid derivatives to understand their conformational preferences and the stabilizing effects of π-electron systems. science.gov

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are computational techniques used to analyze the physical movements of atoms and molecules over time. This allows for the exploration of different molecular conformations and their relative stabilities. While specific MD simulation studies for this compound are not extensively documented, the methodology is crucial for understanding the behavior of related molecules.

For example, the pressure response and conformational stability of crystalline trans-cinnamic acid have been investigated using Raman spectroscopy, revealing a strengthening of intermolecular interactions at elevated pressures without altering the molecular conformation. researchgate.net For other derivatives, real-time measurements using Fourier-transform infrared (FTIR) spectroscopy have been employed to track photoreactions and associated conformational changes in polymer films. acs.org Such techniques are essential for analyzing how the molecule behaves in different environments and how its structure adapts, providing insights into its flexibility and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity.

The development of QSAR models for compounds like this compound involves correlating their structural or physicochemical properties with observed activity. A key methodological approach is the use of Linear Free-Energy Relationships (LFERs). epfl.ch In this context, Hammett sigma (σ) constants are often used as empirical parameters to quantitatively describe the electron-donating (negative σ value) or electron-withdrawing (positive σ value) properties of substituents on the aromatic ring. epfl.ch The methoxy group is typically electron-donating, while the nitro group is strongly electron-withdrawing.

QSAR models have been successfully developed to predict the reaction rate constants of various organic micropollutants, including derivatives like 4-methoxy-cinnamic acid and 4-nitro-cinnamic acid, with oxidants such as ozone. epfl.ch The methodology involves:

Selection of Reference Compounds: A series of homologous reactants (e.g., substituted phenols or benzenes) is chosen. epfl.ch

Descriptor Calculation: Physicochemical descriptors, such as Hammett constants or calculated electronic properties (e.g., HOMO/LUMO energies), are determined for each compound. rsc.orgscispace.com

Model Development: Statistical methods, typically linear regression, are used to create an equation that links the descriptors to the observed reactivity (e.g., log of the reaction rate constant). epfl.ch

Validation: The predictive power of the model is tested against compounds not used in its development. epfl.ch

This approach allows for the prediction of reactivity for new or untested compounds based solely on their chemical structure. epfl.ch

Molecular Docking Simulations for Ligand-Target Interactions (Methodology Focus Only)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov While specific docking studies involving this compound were not found, the methodology is well-established through research on closely related compounds like 4-nitrocinnamic acid. nih.govresearchgate.netrjraap.com

The general methodology for molecular docking simulations involves several key steps:

Preparation of Receptor and Ligand: Three-dimensional structures of the target protein and the ligand are obtained, often from crystallographic data or through homology modeling. Hydrogen atoms are added, and charges are assigned.

Active Site Identification: The binding site on the protein is identified. This can be based on the location of a co-crystallized ligand or through algorithms that detect potential binding pockets. nih.gov A "grid box" is then defined around this active site to constrain the search space for the ligand. nih.gov

Docking and Scoring: The ligand is placed in various positions and orientations within the binding site. A scoring function is used to calculate the binding energy for each pose, predicting the most favorable binding mode. nih.gov

Analysis of Interactions: The resulting ligand-protein complex is analyzed to identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the binding. researchgate.netrjraap.com This analysis provides insight into the mechanism of interaction at a molecular level. rjraap.com

Studies on 4-nitrocinnamic acid have used docking to support kinetic analyses and to visualize how the ligand fits within the binding cavity of an enzyme, identifying specific amino acid residues involved in hydrogen bonding. nih.govresearchgate.netrjraap.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-nitrocinnamic acid |

| 4-methoxycinnamic acid |

| 3-nitrocinnamic acid |

| Ferulic acid (4-hydroxy-3-methoxy-cinnamic acid) |

| trans-cinnamic acid |

| Cinnamic acid |

Applications of 4 Methoxy 3 Nitrocinnamic Acid As a Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

4-Methoxy-3-nitrocinnamic acid serves as a fundamental component in the creation of more intricate organic structures. cymitquimica.com Its functional groups provide reactive sites for a range of chemical transformations. For instance, the nitro group can be reduced to an amino group, and the carboxylic acid can undergo esterification or amidation, leading to a diverse array of derivatives. evitachem.combeilstein-journals.org These derivatives are often precursors in multi-step syntheses.

One notable application is in the synthesis of heterocyclic compounds. The strategic placement of the nitro and methoxy (B1213986) groups on the cinnamic acid framework facilitates cyclization reactions to form various ring systems, which are core structures in many biologically active molecules. Additionally, this compound and its derivatives are utilized in the construction of molecules with potential applications in pharmaceuticals and agrochemicals. chemimpex.com

Precursor in Materials Science Research

The photoreactive nature of the cinnamic acid backbone, combined with the electronic effects of the methoxy and nitro substituents, makes this compound a point of interest in materials science.

Photo-responsive Materials

Cinnamic acid and its derivatives are known to undergo [2+2] photocycloaddition reactions upon exposure to ultraviolet (UV) light, leading to the formation of cyclobutane (B1203170) rings. rsc.orgjaist.ac.jp This photoreactivity is the basis for creating photo-responsive materials. The substituents on the phenyl ring, such as the methoxy and nitro groups in this compound, can influence the efficiency and selectivity of this photodimerization process. rsc.orgresearchgate.net This allows for the tuning of the material's properties, which is crucial for applications in areas like photolithography and the development of light-driven actuators. osti.govacs.org

Polymer Chemistry Applications

In polymer chemistry, this compound and its derivatives can be incorporated into polymer chains as monomers. jaist.ac.jp The resulting polymers can possess unique properties, such as photodegradability, due to the presence of the photoreactive cyclobutane rings formed from the cinnamate (B1238496) units. jaist.ac.jp The rigid structure of the cinnamic acid moiety can also impart desirable thermal and mechanical properties to the polymers. Research in this area explores the synthesis of novel polymers with tailored characteristics for advanced applications. jaist.ac.jp

Utility in Agrochemical and Dye Synthesis Research

The structural framework of this compound is relevant in the exploratory synthesis of new agrochemicals and dyes. In agrochemical research, derivatives of substituted cinnamic acids are investigated for potential herbicidal or fungicidal activities. ijcrt.orgacs.org For example, studies have shown that certain substituted cinnamic acid amides exhibit herbicidal properties. ijcrt.org

In the field of dye synthesis, the chromophoric groups present in this compound make it a candidate for modification into new dye molecules. The aromatic ring and the conjugated system can be chemically altered to fine-tune the color and other properties of the resulting dyes. For instance, azo dyes have been synthesized from derivatives of cinnamic acid for applications such as in dye-sensitized solar cells. researchgate.net Additionally, related compounds like 3-nitro-4-alkoxybenzoic acids are important intermediates in the synthesis of widely used azo dyes. google.com

Mechanistic Investigations of Biological Interactions at a Molecular Level

Enzyme Inhibition Mechanism Studies (e.g., Xanthine (B1682287) Oxidase)

While direct studies on 4-methoxy-3-nitrocinnamic acid's inhibition of xanthine oxidase (XO) are not prevalent, research on the related compound, 4-nitrocinnamic acid (4-NA), provides significant insights. nih.govrjraap.com Studies have shown that 4-NA is a potent inhibitor of XO, a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govrjraap.comresearchgate.net

Kinetic analyses have revealed that 4-NA inhibits XO in a reversible and noncompetitive manner. nih.govrjraap.comresearchgate.net This suggests that 4-NA does not bind to the active site of the enzyme but rather to an allosteric site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. nih.govrjraap.comresearchgate.net The inhibitory concentration (IC50) value for 4-NA against XO has been determined to be 23.02 ± 0.12 μmol/L. nih.govrjraap.comresearchgate.net

Fluorescence spectra analysis has demonstrated the spontaneous formation of a complex between 4-NA and XO. nih.govrjraap.comresearchgate.net The thermodynamic parameters of this interaction, specifically the negative values for enthalpy (ΔH) and entropy (ΔS), indicate that hydrogen bonds and van der Waals forces are the primary drivers of the binding process. nih.govrjraap.comresearchgate.net

Molecular docking simulations have further elucidated the binding mode of 4-NA with XO. These studies suggest that 4-NA binds to a location at the bottom of the enzyme, outside the catalytic center. nih.govrjraap.comresearchgate.net The stability of this binding is attributed to the formation of three hydrogen bonds. nih.govrjraap.comresearchgate.net

Receptor Binding Profile Analysis

The transmembrane domain (TMD) of the T1R3 sweet taste receptor is a known allosteric binding site for various molecules. biorxiv.org While direct binding studies of this compound to this receptor are limited, research on similar compounds provides valuable context. For instance, p-methoxycinnamic acid has been shown to interact with the T1R3 TMD. biorxiv.org Docking models of p-methoxycinnamaldehyde (PMCA), a structurally related compound, indicate that its methoxy (B1213986) group is positioned near residues W7275.37 and L7826.57 of the T1R3 TMD. biorxiv.org

In the context of bacterial systems, certain cinnamic acid derivatives have been found to influence the expression of the type III secretion system (T3SS) in Erwinia amylovora, the pathogen responsible for fire blight. asm.org Specifically, 4-methoxy-cinnamic acid has been identified as a T3SS inhibitor, acting through the HrpS-HrpL pathway. asm.org

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives (Mechanism Focus)

The biological activity of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.

For Xanthine Oxidase Inhibition:

The presence of a nitro group at the 4-position of the cinnamic acid structure has been found to be crucial for enhancing xanthine oxidase (XO) inhibition. nih.govrjraap.comresearchgate.net This is a key finding from studies comparing various cinnamic acid derivatives. nih.govrjraap.com

For Antimicrobial Activity:

The position of the nitro group also affects the antimicrobial properties of nitrocinnamic acid isomers. Studies suggest that 4-nitrocinnamic acid is more active than 3-nitrocinnamic acid. researchgate.netmdpi.com In general, the introduction of halogen atoms into the structure of cinnamic acid anilides is known to increase their antibacterial activity. researchgate.net

For Antifungal Activity:

A structure-activity relationship (SAR) study of 22 different cinnamic acid derivatives has been conducted to determine the minimal structural requirements for antifungal effects. acs.org

For Other Biological Activities:

The methoxy group, as seen in ferulic acid, enhances interactions with cell membranes and improves the inhibition of inflammatory enzymes. nih.gov The lipophilicity conferred by the methoxy group also improves skin permeation. nih.gov In another instance, the substitution of a hydroxyl group at the 3-position of the aromatic ring of cinnamic acid with a methoxy or nitro group did not lead to the expression of mhp genes in E. coli. nih.gov

Interactions with Cellular Components (e.g., Membranes, Proteins)

The functional groups of cinnamic acid derivatives play a significant role in their interactions with cellular components.

The methoxy group, as seen in compounds like ferulic acid, increases the lipophilicity of the molecule, which can improve its ability to permeate cell membranes. nih.gov This enhanced interaction with membranes facilitates the inhibition of membrane-associated enzymes. nih.gov

The nitro group can participate in redox reactions, which may modulate the activity of various enzymes. evitachem.com Furthermore, the methoxy groups on the aromatic ring can influence the binding affinity of the compound to proteins, potentially affecting biological pathways through enzyme inhibition or receptor modulation. evitachem.com

Studies on 4-nitrocinnamic acid have shown that it can form spontaneous complexes with the enzyme xanthine oxidase, with hydrogen bonds and van der Waals forces being the primary interactions. nih.govrjraap.comresearchgate.net Molecular docking has indicated that this interaction occurs outside the enzyme's catalytic center. nih.govrjraap.comresearchgate.net

In bacterial systems, 4-methoxy-cinnamic acid has been found to alter the expression of the type III secretion system (T3SS) in Erwinia amylovora by interacting with the HrpS-HrpL pathway and the rsmBEa-RsmAEa system. asm.org

Environmental Chemistry and Degradation Studies

Photodegradation Pathways in Aqueous Environments

While direct and specific research on the photodegradation of 4-Methoxy-3-nitrocinnamic acid is limited, the photochemical behavior of its structural analogues, particularly other cinnamic acid derivatives, provides significant insights into its likely environmental fate upon exposure to sunlight.

Cinnamic acids are known to undergo E/Z (trans/cis) photoisomerization in solution when exposed to UV light. conicet.gov.ar The trans isomer is generally more stable and predominant. nih.gov The presence of chromophores, such as the nitro group (-NO₂) in the this compound structure, is expected to facilitate the absorption of solar radiation, making photodegradation a relevant transformation pathway.

Studies on related nitro-containing compounds, such as methyl (E)-m-nitrocinnamate, indicate that photodegradation experiments using solar simulators can determine the compound's half-life under UV/visible light. A primary photodegradation reaction for nitroaromatic compounds involves the reduction of the nitro group to an amino group. Therefore, a probable photodegradation pathway for this compound in aqueous environments involves the transformation of its nitro group into an amino group, forming 3-amino-4-methoxycinnamic acid. Further degradation of the molecule could then proceed from this transformed intermediate.

Table 1: Photodegradation Data for Related Cinnamic Acid Derivatives

| Compound | Experimental Conditions | Observed Transformation | Reference |

|---|---|---|---|

| Z-Cinnamic Acids | UV absorption in various solvents (methanol, acetonitrile, water) | E-Z photoisomerization; spectral properties influenced by solvent polarity | conicet.gov.ar |

Ozonation and Oxidative Degradation Mechanisms

Ozonation is a highly effective advanced oxidation process used in water treatment to degrade organic micropollutants. The primary site of ozone attack on cinnamic acid derivatives is the electron-rich carbon-carbon double bond in the propenoic acid side chain. researchgate.netepfl.ch

The reaction proceeds via the Criegee mechanism, which involves the 1,3-dipolar cycloaddition of ozone to the double bond, forming a primary ozonide. acs.org This unstable intermediate rapidly decomposes into a carbonyl compound (an aldehyde) and a carbonyl oxide, also known as the Criegee intermediate. researchgate.netresearchgate.net The fate of this intermediate determines the final degradation products.

Studies on structurally similar compounds provide data on reaction kinetics and product formation:

4-Methoxycinnamate: Reacts rapidly with ozone with a rate constant of 6.8 × 10⁵ dm³ mol⁻¹ s⁻¹. The degradation products are 4-methoxybenzaldehyde, glyoxylic acid, and hydrogen peroxide (H₂O₂). researchgate.netacs.org

4-Nitrocinnamate: Reacts more slowly, with a rate constant of 1.2 × 10⁵ dm³ mol⁻¹ s⁻¹. Its ozonation yields a full measure of 4-nitrobenzaldehyde (B150856), but the Criegee intermediate pathway is altered. It yields approximately 70% glyoxylic acid and 30% formic acid, with a correspondingly lower yield of H₂O₂. researchgate.netresearchgate.netacs.org This alternative pathway involves the decomposition of the Criegee intermediate into 4-nitrobenzaldehyde and 2-hydroperoxy-2-hydroxyacetic acid, which then rapidly breaks down into formic acid and CO₂. researchgate.net

Based on these findings, the ozonation of this compound is expected to be rapid, influenced by both the activating methoxy (B1213986) group and the deactivating nitro group. The degradation would cleave the double bond to form 4-methoxy-3-nitrobenzaldehyde (B1298851) . The other products would likely be a mixture of glyoxylic acid and formic acid , reflecting the influence of the nitro-substituent on the Criegee intermediate's decomposition pathway.

Table 2: Ozonation Rate Constants and Products for Related Cinnamic Acid Derivatives

| Compound | Ozone Reaction Rate Constant (k, dm³ mol⁻¹ s⁻¹) | Major Degradation Products | Reference |

|---|---|---|---|

| 4-Methoxycinnamate | 6.8 × 10⁵ | 4-Methoxybenzaldehyde, Glyoxylic acid, H₂O₂ | researchgate.netacs.org |

| Cinnamate (B1238496) | 3.8 × 10⁵ | Benzaldehyde (B42025), Glyoxylic acid, H₂O₂ | researchgate.net |

Microbial Biotransformation Studies

Direct studies focusing on the microbial biotransformation of this compound are not extensively documented. However, research on related cinnamic acids and nitroaromatic compounds indicates that microbial interaction is a significant process. Microorganisms can utilize organic compounds as substrates, leading to their transformation or complete mineralization.

Cinnamic acid derivatives are known to possess antimicrobial properties, indicating a clear interaction with microbial systems.

4-Methoxycinnamic acid has demonstrated both antibacterial and antifungal activity. mdpi.com It was also identified as an inhibitor of the Type III Secretion System (T3SS) in the plant pathogen Erwinia amylovora, a key virulence factor for the bacterium. nih.govasm.org

trans-4-Nitrocinnamic acid has been shown to have a significant capacity for inhibiting and reducing biofilm formation in the bacterium Staphylococcus aureus. researchgate.net

These biological activities suggest that while the compound can inhibit certain microorganisms, others may possess the metabolic capability to degrade it. The biotransformation of nitroaromatic compounds is a well-established field. A common initial step in the bacterial degradation of these molecules, particularly under anaerobic or anoxic conditions, is the enzymatic reduction of the nitro group to an amino group, proceeding through nitroso and hydroxylamino intermediates. Fungi, such as Rhizopus oryzae, are also known for their broad capabilities in transforming complex organic molecules. researchgate.net

Therefore, the likely microbial biotransformation pathways for this compound would involve one or both of the following:

Nitro Group Reduction: Transformation of the -NO₂ group to an amino group (-NH₂) to form 3-amino-4-methoxycinnamic acid.

Side-Chain Degradation: Cleavage or modification of the propenoic acid side chain.

Table 3: Observed Biological Activity of Related Compounds in Microbial Systems

| Compound | Microorganism(s) | Observed Effect | Reference |

|---|---|---|---|

| 4-Methoxycinnamic acid | Various bacteria and fungi | Antibacterial and antifungal activity | mdpi.com |

| 4-Methoxycinnamic acid | Erwinia amylovora | Inhibition of Type III Secretion System (T3SS) | nih.govasm.org |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

Future research is likely to focus on developing more efficient and environmentally friendly methods for synthesizing 4-Methoxy-3-nitrocinnamic acid and its derivatives. While the Knoevenagel condensation is a classic method for producing cinnamic acids, researchers are exploring pyridine-free reaction schemes and the use of alternative catalysts. rsc.orgresearchgate.net

Key areas for development include:

Green Chemistry Approaches: Utilizing less hazardous solvents and reagents, and developing solvent-free synthesis methods, such as those using infrared irradiation, are of growing interest. scirp.org The use of non-toxic and low-cost reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in deep eutectic solvents is also being explored for creating derivatives. beilstein-journals.org

Catalyst Innovation: Research into novel catalysts, including metal-free organocatalysts, photocatalysts, and reusable catalysts like graphene oxide, aims to improve reaction yields and sustainability. beilstein-journals.orgnih.gov For instance, N-heterocyclic carbenes (NHCs) have shown promise in the aerobic oxidation of aldehydes to carboxylic acids, a related synthetic step. thieme-connect.com

Flow Chemistry: Continuous flow mechanochemistry is being investigated for the scalable synthesis of cinnamic acid derivatives, offering potential for large-scale production with high yields. nih.gov

Exploration of Advanced Catalytic Applications

The inherent reactivity of this compound and its derivatives makes them candidates for use in various catalytic processes. The nitro group can be reduced to an amino group, opening pathways to a wide range of functionalized molecules. rsc.orgarabjchem.org

Emerging research directions include:

Photocatalysis: The development of visible-light-mediated reactions, such as amidation and transamidation, using photocatalysts is a growing field. beilstein-journals.orgnih.gov

Metal-Catalyzed Cross-Coupling: Transition-metal-catalyzed reactions, such as those involving palladium and copper, are being used to create complex derivatives of cinnamic acids. nih.gov

Asymmetric Catalysis: The synthesis of chiral derivatives through asymmetric catalysis could lead to compounds with specific biological activities.

Integration with Supramolecular Chemistry

The ability of cinnamic acid derivatives to participate in non-covalent interactions, such as hydrogen bonding, makes them interesting building blocks in supramolecular chemistry. researchgate.net

Future research will likely explore:

Crystal Engineering: By co-crystallizing with other molecules, it is possible to control the solid-state packing of cinnamic acid derivatives, which can influence their photochemical reactivity, such as [2+2] photodimerization. researchgate.net

Self-Assembly: The self-assembly of amphiphilic derivatives of nitrocinnamic acids into nanostructures is an area of active investigation, with potential applications in materials science. beilstein-journals.org

Host-Guest Chemistry: The encapsulation of cinnamic acid derivatives within macrocyclic hosts could be used to control their reactivity and selectivity in photochemical reactions.

Advanced Computational Modeling for Predictive Research

Computational modeling is becoming an increasingly important tool for predicting the properties and reactivity of molecules like this compound.

Areas of focus include:

Predicting Reaction Outcomes: Density Functional Theory (DFT) and other computational methods can be used to predict charge distribution and validate experimental results.

Structure-Activity Relationship (SAR) Studies: Computational tools can help in understanding how the structural features of cinnamic acid derivatives relate to their biological activity, aiding in the design of more potent compounds. researchgate.net

Docking Simulations: Molecular docking studies can predict the binding interactions of these compounds with biological targets, such as enzymes, providing insights into their mechanisms of action. researchgate.net For example, docking simulations have been used to investigate the interaction of similar compounds with tyrosinase and xanthine (B1682287) oxidase. researchgate.net

Expanding Applications in Specialized Chemical Fields

The unique properties of this compound and its derivatives suggest potential applications in several specialized areas of chemistry.

Emerging applications include:

Materials Science: Cinnamic acid derivatives are being explored for use as photo-cleavable surfactants and in the development of functional materials. nih.gov

Agrochemicals: The biological activity of cinnamic acid derivatives suggests potential for their use in the development of new agrochemicals. nih.govdataintelo.com

Pharmaceutical Intermediates: This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic properties, including those with antimicrobial and anticancer activities. nih.govdataintelo.com For instance, derivatives have been synthesized and investigated as tubulin polymerization inhibitors. arabjchem.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-3-nitrocinnamic acid, and how can reaction efficiency be optimized?

- Methodology : Nitration of methoxycinnamic acid precursors is a common approach. For example, nitration of 4-methoxycinnamic acid using mixed sulfuric-nitric acid systems can yield the nitro derivative. Reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid over-nitration or decomposition. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) is critical .

- Optimization : Monitor reaction progress with thin-layer chromatography (TLC) or HPLC. Adjust nitrating agent concentration (e.g., 65% nitric acid) to balance yield and side reactions .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Characterization : Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) to confirm methoxy (-OCH₃) and nitro (-NO₂) group positions. Compare peaks with databases like NIST Chemistry WebBook for analogous compounds .

- Chromatography : HPLC with UV detection (λ ~300 nm for nitroaromatics) to assess purity (>98% recommended for pharmacological studies) .

- Melting Point Analysis : Compare observed values with literature data (e.g., 160–165°C for nitro-substituted cinnamic acids) .

Q. What safety precautions are essential when handling this compound in the lab?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (strong acids/oxidizers) .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of the nitro group impact the reactivity of this compound in catalytic reactions?

- Mechanistic Insight : The nitro group is a strong electron-withdrawing group, which polarizes the cinnamic acid’s α,β-unsaturated system. This enhances electrophilicity, facilitating nucleophilic additions (e.g., Michael additions) but may hinder cross-coupling reactions (e.g., Suzuki) due to reduced electron density on the aromatic ring. DFT calculations can model charge distribution to predict reactivity .

- Case Study : In photochemical studies, nitro groups increase UV absorption, enabling applications as photosensitizers. Compare quantum yields with non-nitrated analogs .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Data Reconciliation :

- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish cis vs. trans isomers, which may cause spectral discrepancies .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving conflicts in peak assignments .

- Collaborative Validation : Cross-reference data with repositories like NIST or PubChem to identify outliers .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

- Protocol Design :

- Forced Degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 48–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?

- Scale-Up Considerations :

- Exothermic Reactions : Nitration is highly exothermic; use jacketed reactors with precise temperature control (−5 to 0°C) to prevent runaway reactions .

- Purification : Replace column chromatography with fractional crystallization or continuous-flow systems to reduce solvent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products